2-(4-Piperidyloxy)ethanol;hydrochloride
CAS No.:
Cat. No.: VC18717360
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 2-piperidin-4-yloxyethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H |
| Standard InChI Key | VQWAKSNDPQBHHW-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OCCO.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with an ethoxyethanol group. The hydrochloride salt form stabilizes the amine via protonation, improving its crystallinity and handling properties. The molecular formula is inferred as , yielding a molecular weight of 209.71 g/mol based on analogs like 2-(2-piperidinoethoxy)ethanol hydrochloride .
Physicochemical Characteristics
While experimental data for 2-(4-piperidyloxy)ethanol hydrochloride are absent, extrapolation from structurally related compounds suggests:
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Solubility: High water solubility due to the hydrophilic ethoxyethanol group and ionic hydrochloride pairing, similar to 2-(2-piperidinoethoxy)ethanol hydrochloride .
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Melting Point: Likely between 100–150°C, consistent with hydrochloride salts of piperidine derivatives .
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Stability: Expected to decompose under strong acidic or oxidizing conditions, akin to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), which shares a piperidine backbone .
Synthesis and Manufacturing
Hydrogenation of Pyridine Precursors
A key synthesis route for piperidine ethanol derivatives involves catalytic hydrogenation of pyridine analogs. For example, 2-piperidineethanol is produced via hydrogenation of 2-pyridineethanol using ruthenium dioxide (RuO) catalysts under high-pressure hydrogen (500–1,500 psig) and elevated temperatures (90–120°C) . By introducing piperidine or substituted piperidines as co-solvents, N-methyl byproduct formation is suppressed, achieving yields >80% . Adapting this method for 2-(4-piperidyloxy)ethanol hydrochloride would require:
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Precursor Design: Starting with 4-pyridyloxyethanol.
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Catalytic Conditions: RuO or palladium catalysts in amine-containing solvents.
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Salt Formation: Post-hydrogenation treatment with hydrochloric acid.
Table 1: Comparative Hydrogenation Conditions for Piperidine Ethanol Derivatives
Applications in Pharmaceutical Chemistry
Antitussive and Respiratory Agents
2-(2-Piperidinoethoxy)ethanol hydrochloride is documented as an intermediate in antitussive (cough suppressant) formulations . By analogy, 2-(4-piperidyloxy)ethanol hydrochloride may exhibit similar bioactivity due to:
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Structural Mimicry: The ethoxyethanol moiety mimics endogenous substrates, enabling receptor interaction.
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Amine Functionality: Protonated amines enhance binding to opioid or σ-receptors in cough reflex pathways.
Drug Stabilization and Delivery
Piperidine hydrochlorides are widely used to improve drug solubility and bioavailability. For instance, TEMPO derivatives serve as stabilizers in polymer matrices , suggesting potential roles for 2-(4-piperidyloxy)ethanol hydrochloride in:
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Nanoparticle Formulations: Enhancing drug loading via ionic interactions.
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pH-Responsive Release: Leveraging amine protonation in acidic environments (e.g., tumor tissues).
Future Research Directions
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Synthetic Optimization: Screening alternative catalysts (e.g., Pt/C) to improve yield and selectivity.
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Pharmacological Screening: Assessing binding affinity for cough-related receptors (e.g., NMDA, μ-opioid).
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Stability Studies: Evaluating degradation kinetics under accelerated storage conditions.
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